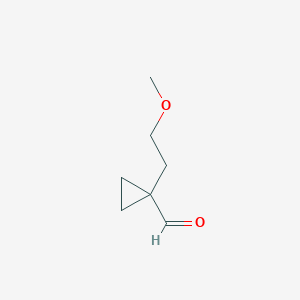
1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde”, also known as MEC, is a colorless or yellowish liquid. It has a molecular formula of C7H12O2 and a molecular weight of 128.17 .
Molecular Structure Analysis
The molecular structure of “1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde” is based on its molecular formula, C7H12O2. It consists of a cyclopropane ring, which is a three-membered carbon ring, with a methoxyethyl group and a carbaldehyde group attached .Physical And Chemical Properties Analysis
“1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde” is a colorless or yellowish liquid that is soluble in water, methanol, and other organic solvents. Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Cyclopropane Derivatives in Material Science and Pharmacology
Cyclopropane-containing compounds, such as "1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde," are pivotal in the synthesis of pharmacologically active molecules and material science applications. The unique structural features of cyclopropane, characterized by its strained ring system, offer a versatile scaffold for the development of novel compounds with enhanced biological activity and stability. Studies have demonstrated the incorporation of cyclopropane rings into molecules can significantly influence their pharmacokinetic properties, including metabolic stability and conformational rigidity, which are critical factors in drug design and development (Novakov et al., 2018).
Catalytic Applications and Environmental Implications
Research on cyclopropane derivatives extends into catalysis and environmental chemistry, where these compounds are investigated for their roles in catalytic processes and potential environmental impact. For instance, cyclopropane rings are explored for their ability to undergo specific reactions that can lead to the development of more efficient catalysts, contributing to greener chemical processes. The exploration of such compounds is crucial for advancing sustainable chemistry practices and minimizing the environmental footprint of chemical synthesis.
Methodologies for Functionalization and Biochemical Insights
The functionalization of cyclopropane derivatives, including "1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde," is a key area of research, focusing on developing methods to modify these molecules for various scientific applications. Techniques for the oxyfunctionalization of the CH2-group activated by adjacent three-membered rings are particularly noteworthy, offering direct routes to carbonylcyclopropanes. Such methodologies facilitate the synthesis of complex molecules with potential applications in drug development and material science, underscoring the importance of cyclopropane derivatives in synthetic organic chemistry (Sedenkova et al., 2018).
properties
IUPAC Name |
1-(2-methoxyethyl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-5-4-7(6-8)2-3-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJSSEXOKZAWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

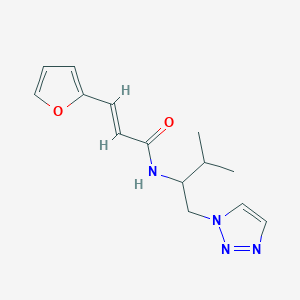
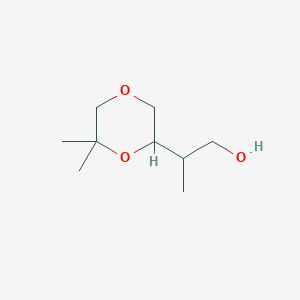
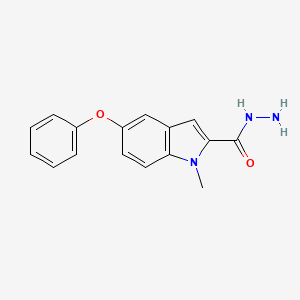
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2541750.png)
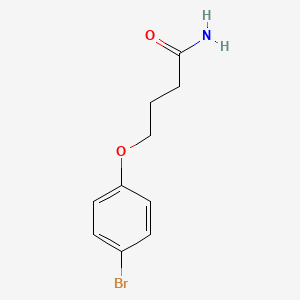

![(Z)-5-bromo-N'-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)-2-hydroxybenzohydrazide](/img/structure/B2541755.png)
![N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2541756.png)
![2-(Ethylthio)-3-phenyl-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2541757.png)

![N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2541762.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide](/img/structure/B2541763.png)
![[(2,5-Dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2541764.png)
![2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2541766.png)